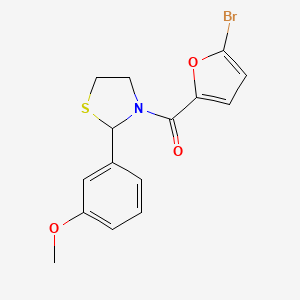

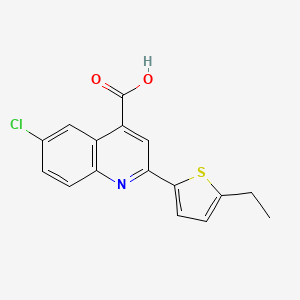

6-chloro-3-(5-(4-(dimethylamino)phenyl)-1-(2-phenylacetyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-chloro-3-(5-(4-(dimethylamino)phenyl)-1-(2-phenylacetyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one is a useful research compound. Its molecular formula is C34H29ClN4O2 and its molecular weight is 561.08. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Photophysical Properties and Molecular Logic Switches

Compounds similar to the one you mentioned have been studied for their photophysical properties, including solvatochromism, acidochromism, solid-state fluorescence, and electron transfer processes. Specifically, derivatives with amino substitutions, such as dimethylamino groups, show interesting behaviors like pH-dependent fluorescence, which can be utilized in designing multilevel logic gates for molecular electronics. The significant effect of protic solvents on the energy of the first electronic excited state and the potential for charge-transfer complex formation in the solid state highlight their utility in material science and sensor technology (Uchacz et al., 2016).

Fluorescent Markers for Biomedical Applications

Derivatives of quinoline-pyrazoline compounds exhibit bright fluorescence in solution, plastic matrices, and the solid state. The presence of a dimethylamino group in these molecules leads to an increase in fluorescence quantum yields, making them effective as fluorescent markers for biomedical applications. This characteristic is crucial for developing diagnostic tools and imaging agents in medical research (Galunov et al., 2003).

Antimicrobial Agents

Novel quinoline-pyrazoline-based coumarinyl thiazole derivatives have shown potent antimicrobial activity, making them potential candidates for developing new antimicrobial agents. Their structural modification could enhance potency, indicating a promising direction for pharmaceutical research to combat resistant microbial strains (Ansari & Khan, 2017).

High-Performance Chromophores

Quinoline and pyrazoline derivatives synthesized with donor-acceptor substituent groups exhibit unique photophysical properties like redshifted absorption, emission maxima wavelengths, and higher Stokes shift values. These properties, along with aggregation-induced emission and positive solvatochromism, make them suitable as high-performance chromophores for optical materials and devices (Manickam et al., 2018).

Antioxidants in Lubricating Grease

Synthesized quinolinone derivatives have been evaluated as antioxidants in lubricating greases, showing a significant effect on reducing the total acid number and oxygen pressure drop. This application suggests their potential use in industrial and automotive lubricant formulations to enhance performance and longevity (Hussein et al., 2016).

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-chloro-3-(5-(4-(dimethylamino)phenyl)-1-(2-phenylacetyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one' involves the synthesis of the pyrazole ring, quinoline ring, and the final coupling of the two rings.", "Starting Materials": [ "4-dimethylaminobenzaldehyde", "acetylacetone", "phenylhydrazine", "benzaldehyde", "2-phenylacetic acid", "4-chloroaniline", "2-aminobenzophenone", "phosphorus oxychloride", "sodium hydroxide", "sodium methoxide", "sodium borohydride", "acetic anhydride", "sulfuric acid", "ethanol", "chloroform", "dimethylformamide", "triethylamine", "potassium carbonate", "palladium on carbon" ], "Reaction": [ "Synthesis of 4-dimethylaminobenzaldehyde by reacting 4-chloroaniline with acetylacetone and then with sodium methoxide", "Synthesis of 1-phenyl-3-(4-dimethylaminophenyl)-1,3-propanedione by reacting 4-dimethylaminobenzaldehyde with 2-phenylacetic acid and acetic anhydride", "Synthesis of 1-phenyl-3-(4-dimethylaminophenyl)-4,5-dihydro-1H-pyrazole by reacting 1-phenyl-3-(4-dimethylaminophenyl)-1,3-propanedione with phenylhydrazine in ethanol", "Synthesis of 2-(4-dimethylaminophenyl)-3-phenylquinoline by reacting 2-aminobenzophenone with benzaldehyde and sulfuric acid, followed by reaction with phosphorus oxychloride and then with phenylhydrazine", "Synthesis of 6-chloro-3-(5-(4-(dimethylamino)phenyl)-1-(2-phenylacetyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one by coupling 1-phenyl-3-(4-dimethylaminophenyl)-4,5-dihydro-1H-pyrazole with 2-(4-dimethylaminophenyl)-3-phenylquinoline using palladium on carbon as a catalyst and triethylamine as a base" ] } | |

CAS-Nummer |

406724-13-8 |

Molekularformel |

C34H29ClN4O2 |

Molekulargewicht |

561.08 |

IUPAC-Name |

6-chloro-3-[3-[4-(dimethylamino)phenyl]-2-(2-phenylacetyl)-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one |

InChI |

InChI=1S/C34H29ClN4O2/c1-38(2)26-16-13-23(14-17-26)30-21-29(37-39(30)31(40)19-22-9-5-3-6-10-22)33-32(24-11-7-4-8-12-24)27-20-25(35)15-18-28(27)36-34(33)41/h3-18,20,30H,19,21H2,1-2H3,(H,36,41) |

InChI-Schlüssel |

LFZFNIMAHKBNAQ-UHFFFAOYSA-N |

SMILES |

CN(C)C1=CC=C(C=C1)C2CC(=NN2C(=O)CC3=CC=CC=C3)C4=C(C5=C(C=CC(=C5)Cl)NC4=O)C6=CC=CC=C6 |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2720509.png)

![5-(Methoxycarbonyl)tricyclo[3.3.0.03,7]octane-1-carboxylic acid](/img/structure/B2720513.png)

![(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone](/img/structure/B2720517.png)

![N-{1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl}isonicotinamide](/img/structure/B2720521.png)

![2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-b]pyridine](/img/structure/B2720525.png)

![5-methyl-6-{2-[(4-methylpyridin-2-yl)amino]-1,3-thiazol-4-yl}-3-phenyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B2720529.png)

![4-((4-nitrobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2720531.png)